nNOS-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

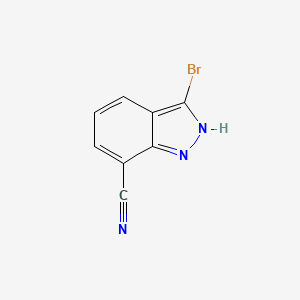

3-bromo-2H-indazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGZUAUMTMLMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659577 | |

| Record name | 3-Bromo-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945762-00-5 | |

| Record name | 3-Bromo-1H-indazole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945762-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

nNOS-IN-1: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a critical signaling molecule. Dysregulation of nNOS activity has been implicated in a variety of neurological disorders, making it a significant target for therapeutic intervention. nNOS-IN-1 is a small molecule inhibitor of nitric oxide synthases with a preferential inhibitory activity towards the neuronal isoform. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism of Action

This compound functions as an inhibitor of nitric oxide synthase (NOS) enzymes. Its primary mechanism of action is the competitive inhibition of the nNOS enzyme, thereby reducing the production of nitric oxide. It also exhibits inhibitory activity against the inducible (iNOS) and endothelial (eNOS) isoforms, albeit to a lesser extent.

The catalytic activity of nNOS involves the conversion of L-arginine to L-citrulline, a reaction that releases nitric oxide. This compound, as an aminopyridine-based inhibitor, is designed to interact with the active site of the nNOS enzyme. Specifically, the 2-aminopyridine scaffold is crucial for forming key interactions with glutamate residues (Glu592 in rat nNOS and Glu597 in human nNOS) within the active site. This binding prevents the natural substrate, L-arginine, from accessing the catalytic center, thus blocking the synthesis of NO.

Quantitative Data

The inhibitory potency of this compound has been quantified against the three main NOS isoforms. The following table summarizes the available IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme Isoform | IC50 Value (µM) |

| Neuronal NOS (nNOS) | 2.5[1][2][3][4][5] |

| Inducible NOS (iNOS) | 5.7[1][2][3][4][5] |

| Endothelial NOS (eNOS) | 13[1][2][3][4][5] |

Note: The provided IC50 values are from a commercial supplier. For more detailed and specific inhibitory constants (Ki values) and selectivity data from primary research, it is recommended to consult the original scientific literature on 2-aminopyridine-based nNOS inhibitors.

Signaling Pathway

The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by this compound.

Caption: nNOS signaling pathway and inhibition by this compound.

Experimental Protocols

While the specific protocols for the initial characterization of this compound are proprietary to its developers, this section outlines a general methodology for determining the IC50 of a putative nNOS inhibitor.

NOS Activity Assay (Griess Reagent Method)

1. Principle: This assay measures the production of nitric oxide by monitoring the accumulation of its stable breakdown product, nitrite, in the supernatant of a reaction mixture. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which is proportional to the nitrite concentration.

2. Materials:

- Purified recombinant human nNOS, iNOS, and eNOS enzymes

- L-Arginine (substrate)

- NADPH (cofactor)

- (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)

- Calmodulin (for nNOS and eNOS activation)

- Calcium Chloride (CaCl2)

- Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

- This compound (test compound)

- Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

- Sodium nitrite (for standard curve)

- 96-well microplate

- Microplate reader

3. Procedure:

- Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the reaction buffer.

- Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing reaction buffer, L-arginine, NADPH, BH4, Calmodulin, and CaCl2.

- Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the appropriate wells.

- Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well.

- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

- Reaction Termination: Stop the reaction (e.g., by adding a zinc sulfate solution to precipitate proteins).

- Nitrite Quantification:

- Centrifuge the plate to pellet the precipitated proteins.

- Transfer the supernatant to a new 96-well plate.

- Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

- Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

- Data Analysis:

- Calculate the nitrite concentration in each sample using the standard curve.

- Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel nNOS inhibitor.

Caption: Experimental workflow for nNOS inhibitor evaluation.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of nitric oxide signaling in the nervous system. Its mechanism of action as a competitive inhibitor of nNOS, along with its characterized inhibitory profile, provides a solid foundation for its use in preclinical studies. The experimental protocols and workflows described herein offer a template for the further characterization of this and other novel nNOS inhibitors, which hold promise for the development of new therapies for a range of neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-aminobenzothiazoles as selective neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Introduction

Neuronal nitric oxide synthase (nNOS or NOS-1) is a critical enzyme responsible for the production of nitric oxide (NO) in the nervous system.[1][2] NO functions as a unique signaling molecule involved in a myriad of physiological processes, including neurotransmission, synaptic plasticity, and regulation of cerebral blood flow.[1][2] However, the overproduction of NO by nNOS has been implicated in the pathophysiology of various neurological disorders, such as stroke, migraine, and neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5] This has established nNOS as a significant therapeutic target for drug discovery.[4][6] Selective inhibition of nNOS, while sparing the other two isoforms—endothelial NOS (eNOS) and inducible NOS (iNOS)—is a key objective to avoid potential side effects related to cardiovascular and immune functions.[4][5]

This technical guide provides a comprehensive overview of the discovery and synthesis of selective nNOS inhibitors, intended for researchers, scientists, and professionals in the field of drug development. It is important to note that the term "nNOS-IN-1" does not correspond to a recognized inhibitor in scientific literature; therefore, this guide will focus on the general principles and well-documented examples of nNOS inhibitor development.

Discovery Strategies for nNOS Inhibitors

The discovery of potent and selective nNOS inhibitors has been pursued through several strategic approaches, primarily leveraging structural biology and computational chemistry.

Structure-Based Drug Design: The availability of high-resolution crystal structures of the nNOS oxygenase domain has been instrumental in the rational design of inhibitors.[4][7] The active sites of the three NOS isoforms are highly conserved, making the design of selective inhibitors a significant challenge.[7] However, subtle differences in the active site and substrate access channel have been exploited to achieve isoform selectivity.[5][8]

Fragment-Based Drug Discovery: This approach involves screening libraries of small chemical fragments to identify those that bind to the target enzyme. These fragments are then grown or linked together to create more potent lead compounds. "Fragment hopping," a technique that uses pharmacophoric elements to guide the selection and combination of fragments, has been successfully applied to discover novel nNOS inhibitors with improved drug-like properties.[7][9]

Pharmacophore Modeling and Virtual Screening: Pharmacophore models are generated based on the structural features of known active inhibitors. These models are then used as 3D queries to screen large compound databases to identify new potential inhibitors.[4] This in-silico approach, often combined with molecular docking studies, has proven effective in identifying novel scaffolds for nNOS inhibition.[4][9]

Major Classes and Synthesis of nNOS Inhibitors

A variety of chemical scaffolds have been explored for their potential as nNOS inhibitors. The following sections detail the synthesis of representative compounds from three major classes.

Arginine-Based Inhibitors

Early efforts in nNOS inhibitor development focused on modifications of the natural substrate, L-arginine. These compounds are typically competitive inhibitors.

Synthesis of Nω-Nitro-L-arginine Methyl Ester (L-NAME):

L-NAME is a widely used non-selective NOS inhibitor. Its synthesis involves the nitration of L-arginine followed by esterification.

-

Step 1: Nitration of L-arginine. L-arginine is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to introduce a nitro group onto the guanidino moiety.

-

Step 2: Esterification. The resulting Nω-nitro-L-arginine is then esterified, typically by reacting with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas, to yield L-NAME.

Dipeptide and Peptidomimetic Inhibitors

Dipeptide-based inhibitors have been developed to enhance selectivity for nNOS. These compounds often incorporate non-natural amino acids and modifications to improve their pharmacokinetic properties.

Solid-Phase Synthesis of a Dipeptide Amide Inhibitor (e.g., L-Arg(NO2)-L-Dbu-NH2):

Solid-phase peptide synthesis (SPPS) is a common method for preparing these inhibitors.[3][10][11]

-

Step 1: Resin Preparation. A suitable resin, such as a Rink amide resin, is used as the solid support.

-

Step 2: First Amino Acid Coupling. The C-terminal amino acid, in this case, a protected form of L-2,4-diaminobutyric acid (Dbu), is coupled to the resin using a standard coupling agent like HBTU or HATU.

-

Step 3: Deprotection. The protecting group on the alpha-amino group of the coupled amino acid is removed.

-

Step 4: Second Amino Acid Coupling. The next amino acid, a protected Nω-nitro-L-arginine derivative, is then coupled to the deprotected N-terminus of the resin-bound Dbu.

-

Step 5: Cleavage and Deprotection. The completed dipeptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Step 6: Purification. The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Pyrrolidine-Based Inhibitors

This class of inhibitors often exhibits high potency and selectivity for nNOS. The synthesis of these complex molecules can be challenging.

Synthesis of a Chiral Pyrrolidine Inhibitor:

An improved, efficient synthesis for chiral pyrrolidine-based nNOS inhibitors has been developed to facilitate larger-scale production for preclinical studies.[1][7]

-

Step 1: Synthesis of the Chiral Pyrrolidine Core. The synthesis often starts from a chiral precursor to establish the desired stereochemistry of the pyrrolidine ring. Multi-step sequences involving cyclization reactions are typically employed.[12][13]

-

Step 2: Introduction of the Side Chain. A side chain containing an ether linkage and a terminal amine is introduced onto the pyrrolidine core. This is often achieved through nucleophilic substitution reactions.

-

Step 3: Coupling with the Aminopyridine Moiety. The pyrrolidine intermediate is then coupled to a substituted 2-aminopyridine fragment.

-

Step 4: Final Deprotection. In the final step, any remaining protecting groups are removed to yield the active inhibitor, which is often isolated as a salt to improve stability and solubility.[1][7]

Experimental Protocols for nNOS Inhibitor Evaluation

The characterization of nNOS inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Enzyme Inhibition Assays

1. Hemoglobin Capture Assay:

This is a continuous spectrophotometric assay that measures the formation of NO by monitoring the conversion of oxyhemoglobin to methemoglobin.[14]

-

Principle: NO produced by nNOS rapidly reacts with oxyhemoglobin, oxidizing it to methemoglobin, which can be monitored by the change in absorbance at specific wavelengths (e.g., 401 nm and 421 nm).[14]

-

Protocol:

-

Prepare a reaction mixture containing assay buffer (e.g., phosphate buffer), cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), calmodulin, and oxyhemoglobin.

-

Add the nNOS enzyme to the reaction mixture.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding the substrate, L-arginine.

-

Monitor the change in absorbance over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor.

-

2. Griess Reagent Assay:

This is an endpoint assay that measures the accumulation of nitrite, a stable breakdown product of NO.[15]

-

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that can be quantified spectrophotometrically at ~540 nm.[15]

-

Protocol:

-

Set up the enzyme reaction as described for the hemoglobin capture assay (without oxyhemoglobin).

-

Incubate the reaction mixture for a defined period to allow for NO production and its conversion to nitrite.

-

Stop the reaction (e.g., by adding a reagent that precipitates the enzyme).

-

Add the Griess reagent to the supernatant.

-

Measure the absorbance at ~540 nm after a short incubation period.

-

Determine the concentration of nitrite from a standard curve and calculate the IC50 value of the inhibitor.

-

Cell-Based Assays

Cell-based assays provide a more physiologically relevant system to evaluate the efficacy and cell permeability of nNOS inhibitors.

HEK293T Cell Model:

-

Principle: Human embryonic kidney (HEK) 293T cells are engineered to overexpress nNOS. The enzyme is activated by inducing calcium influx, and NO production is measured.[11]

-

Protocol:

-

Culture HEK293T cells stably expressing nNOS in 96-well plates.

-

Pre-incubate the cells with the test inhibitor at various concentrations.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to activate nNOS.

-

After a defined incubation period, collect the cell culture medium.

-

Measure the amount of nitrite in the medium using the Griess reagent assay.

-

Determine the IC50 value of the inhibitor in a cellular context.

-

Quantitative Data for nNOS Inhibitors

The following table summarizes the inhibitory potency (Ki or IC50) and selectivity of several representative nNOS inhibitors against the three NOS isoforms.

| Inhibitor | Class | nNOS Ki/IC50 (nM) | eNOS Ki/IC50 (nM) | iNOS Ki/IC50 (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity | Reference |

| AR-R17477 | Thiophene-2-carboximidamide | 35 | 3,500 | 5,000 | 100 | 143 | [5][9] |

| Compound 19c | 2-Aminopyridine | 24 (rat), 55 (human) | >25,000 (rat), >96,000 (human) | 3,680 (rat), >25,000 (human) | >1040 | 153 | [2] |

| Compound 7 | Double 2-aminopyridine | 56 | 26,432 | 13,384 | 472 | 239 | [16] |

| L-VNIO | Arginine-based | ~100 | ~12,000 | ~60,000 | ~120 | ~600 | [17] |

| NPA | Arginine-based | ~60 | ~8,500 | ~180,000 | ~142 | ~3000 | [17] |

| 1400W | Acetamidine | 2,000 | 50,000 | 7 | 25 | 0.0035 | [17] |

Note: Ki and IC50 values can vary depending on the assay conditions and the species of the enzyme used.

Visualizations

nNOS Signaling Pathway

Caption: Canonical nNOS signaling pathway in a postsynaptic neuron.

Experimental Workflow for nNOS Inhibitor Discovery and Validation

Caption: A general workflow for the discovery and development of nNOS inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of dipeptide amides containing N omega-nitroarginine and D-2,4-diaminobutyric acids as inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Structures of nitric oxide synthase isoforms complexed with the inhibitor AR-R17477 suggest a rational basis for specificity and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Neuronal Nitric Oxide Synthase (nNOS) Inhibition in Neurodegeneration: A Technical Guide to Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological event in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The excessive NO production leads to nitrosative stress, mitochondrial dysfunction, and ultimately neuronal cell death. Consequently, selective inhibition of nNOS has emerged as a promising therapeutic strategy to mitigate neurodegeneration. This technical guide provides a comprehensive overview of the role of nNOS in neurodegeneration, with a focus on two prominent selective inhibitors: 7-Nitroindazole (7-NI) and ZL006. We present detailed quantitative data, experimental protocols for key preclinical models, and signaling pathway diagrams to facilitate further research and drug development in this critical area.

The Role of nNOS in Neurodegenerative Pathways

Neuronal nitric oxide synthase is a calcium/calmodulin-dependent enzyme responsible for the production of NO in the nervous system. Under physiological conditions, nNOS-derived NO is a crucial signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, in the context of neurodegenerative diseases, overactivation of N-methyl-D-aspartate (NMDA) receptors leads to excessive calcium influx and subsequent overstimulation of nNOS.[1][2] This pathological cascade results in the production of high levels of NO, which can react with superoxide anions to form the highly reactive and neurotoxic peroxynitrite (ONOO-).[3] Peroxynitrite, in turn, causes cellular damage through lipid peroxidation, DNA damage, and the nitration of tyrosine residues in proteins, leading to enzymatic dysfunction and neuronal apoptosis.[3]

Featured nNOS Inhibitors: 7-Nitroindazole and ZL006

7-Nitroindazole (7-NI)

7-Nitroindazole is a potent and selective inhibitor of nNOS that has been extensively studied in various preclinical models of neurodegeneration.[3][4] It acts as a competitive inhibitor at the L-arginine binding site of the enzyme.[5]

ZL006

ZL006 is a novel small molecule inhibitor that disrupts the interaction between nNOS and the postsynaptic density protein 95 (PSD-95).[6][7] This interaction is crucial for the coupling of NMDA receptor activation to nNOS activity. By uncoupling this complex, ZL006 selectively inhibits the pathological overproduction of NO associated with excitotoxicity, without affecting the basal physiological activity of nNOS.[6][8]

Quantitative Data Presentation

The following tables summarize the key quantitative data for 7-NI and ZL006, providing a basis for comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of 7-Nitroindazole and ZL006

| Compound | Target | IC50 | Ki | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Species | Reference |

| 7-Nitroindazole | nNOS | 0.47 µM | 0.2 µM | ~48-fold | ~4-fold | Rat | [9] |

| eNOS | 22.5 µM | 9.6 µM | Bovine | [9] | |||

| iNOS | 1.9 µM | 0.8 µM | Murine | [9] | |||

| ZL006 | nNOS-PSD95 Interaction | 82 nM | - | Does not inhibit NOS catalytic activity | Does not inhibit NOS catalytic activity | - | [8] |

Table 2: Pharmacokinetic Properties of 7-Nitroindazole and ZL006

| Compound | Parameter | Value | Species | Administration Route | Reference |

| 7-Nitroindazole | Half-life (t1/2) | ~1.5 - 2.5 hours | Rat | Intraperitoneal | |

| Bioavailability | Low aqueous solubility | - | - | ||

| Blood-Brain Barrier | Crosses | Rat | Intraperitoneal | ||

| ZL006 | Half-life (t1/2) | - | - | - | |

| Bioavailability | Fast metabolism | Mouse | - | [7] | |

| Blood-Brain Barrier | Readily crosses | Mouse, Rat | Intraperitoneal, Intravenous | [6][10] |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to enable replication and further investigation.

In Vitro NOS Activity Assay

This protocol describes a colorimetric assay to measure NOS activity in tissue homogenates or cell lysates.

Materials:

-

NOS Assay Buffer

-

NOS Substrate (L-arginine)

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Nitrate Reductase

-

Griess Reagents 1 and 2

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in cold NOS Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL of sample (or positive control/blank)

-

50 µL of Reaction Mix (containing NOS Assay Buffer, L-arginine, NADPH, and Calmodulin).

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Nitrate Reduction: Add 10 µL of Nitrate Reductase to each well and incubate at room temperature for 20 minutes to convert nitrate to nitrite.

-

Colorimetric Reaction: Add 50 µL of Griess Reagent 1 and 50 µL of Griess Reagent 2 to each well.

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine NOS activity by comparing the absorbance of the samples to a standard curve generated with known concentrations of nitrite.[11][12][13][14][15]

In Vivo MPTP-Induced Parkinson's Disease Model

This protocol details the induction of Parkinson's-like neurodegeneration in mice using the neurotoxin MPTP and subsequent treatment with an nNOS inhibitor.[3][4][16][17][18][19]

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

7-Nitroindazole (or other nNOS inhibitor)

-

Vehicle (e.g., saline, peanut oil)

-

Syringes and needles for injection

Procedure:

-

MPTP Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg intraperitoneally (i.p.) once daily for 5 consecutive days.

-

Inhibitor Treatment:

-

7-NI: Administer 7-NI at a dose of 25-50 mg/kg (i.p.) 30 minutes prior to each MPTP injection. Dissolve 7-NI in a suitable vehicle like peanut oil.

-

-

Behavioral Assessment: Perform behavioral tests such as the rotarod test and open field test to assess motor coordination and locomotor activity at baseline and at specified time points after the final MPTP injection.

-

Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum and substantia nigra. Analyze dopamine and its metabolites using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Perfuse a separate cohort of animals and process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to assess dopaminergic neuron loss and 3-nitrotyrosine to evaluate nitrosative stress.

Wobbler Mouse Model of ALS

This protocol describes the use of the wobbler mouse model of ALS to evaluate the therapeutic potential of nNOS inhibitors.[20][21]

Animals:

-

Wobbler mice (wr/wr) and age-matched littermate controls.

Materials:

-

7-Nitroindazole

-

Vehicle (e.g., peanut oil)

-

Syringes and needles for injection

Procedure:

-

Treatment: Begin treatment at a presymptomatic or early symptomatic stage (e.g., 3-4 weeks of age). Administer 7-NI at a dose of 5-50 mg/kg (i.p.) daily for a specified duration (e.g., 4 weeks).

-

Functional Assessment: Monitor disease progression by assessing grip strength, body weight, and motor performance on a weekly basis.

-

Histological Analysis: At the end of the treatment period, sacrifice the animals and perform histological analysis of the spinal cord to assess motor neuron survival and muscle tissue for signs of atrophy.

Cerebral Ischemia Model

This protocol outlines the middle cerebral artery occlusion (MCAO) model to study the neuroprotective effects of ZL006 in stroke.[6][22]

Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

ZL006

-

Vehicle (e.g., saline)

-

Surgical instruments for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

-

MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for a defined period (e.g., 60-90 minutes), followed by reperfusion.

-

ZL006 Administration: Administer ZL006 (e.g., 10 mg/kg, i.p. or i.v.) at the time of reperfusion or at a specified time point post-occlusion.

-

Neurological Scoring: Evaluate neurological deficits at various time points after MCAO using a standardized neurological scoring system.

-

Infarct Volume Measurement: At 24 or 48 hours post-MCAO, sacrifice the animals, and stain brain slices with TTC to visualize and quantify the infarct volume.

-

Biochemical Analysis: In a separate cohort, collect brain tissue from the ischemic hemisphere to analyze markers of apoptosis, inflammation, and the nNOS-PSD95 interaction via co-immunoprecipitation and Western blotting.

Immunohistochemistry for 3-Nitrotyrosine

This protocol provides a general guideline for the detection of 3-nitrotyrosine, a marker of nitrosative stress, in brain tissue.[23][24][25][26][27]

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections

-

Primary antibody against 3-nitrotyrosine

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

-

Antigen Retrieval: Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer for paraffin sections).

-

Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-3-nitrotyrosine antibody overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.

-

Visualization: Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.

-

Analysis: Examine the sections under a microscope to assess the intensity and localization of 3-nitrotyrosine staining.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow in nNOS inhibitor research.

Conclusion

The selective inhibition of nNOS represents a viable and compelling strategy for the development of novel therapeutics for neurodegenerative diseases. This guide has provided a detailed overview of the rationale for targeting nNOS, with a specific focus on the preclinical profiles of 7-Nitroindazole and ZL006. The quantitative data, experimental protocols, and signaling pathway diagrams presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies aimed at translating the promise of nNOS inhibition into effective treatments for patients suffering from these devastating disorders.

References

- 1. Tau induces PSD95-nNOS uncoupling and neurovascular dysfunction independent of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of NOS1AP action on NMDA receptor-nNOS signaling [frontiersin.org]

- 3. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Metabolic investigation on ZL006 for the discovery of a potent prodrug for the treatment of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regional Specific Modulation of Stress-Induced Neuronal Activation Associated with the PSD95/NOS Interaction Inhibitor ZL006 in the Wistar Kyoto Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of ZL006-05, a new antistroke drug with fast-onset antidepressant and anxiolytic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. abcam.com [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Nitric Oxide Synthase Assay Kit, Colorimetric | 482702 [merckmillipore.com]

- 16. 7-nitroindazole protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 7-Nitroindazole prevents dopamine depletion caused by low concentrations of MPP+ in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The wobbler mouse, an ALS animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. researchgate.net [researchgate.net]

- 26. Immunohistochemical localization of protein 3-nitrotyrosine and S-nitrosocysteine in a murine model of inhaled nitric oxide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bosterbio.com [bosterbio.com]

The Role of Potent and Selective nNOS Inhibitors in Synaptic Plasticity: A Technical Guide

Disclaimer: This technical guide addresses the role of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors in synaptic plasticity. The specific compound "nNOS-IN-1" did not yield specific experimental data in the context of synaptic plasticity in a comprehensive search of publicly available scientific literature. Therefore, this document synthesizes findings from studies on other well-characterized, potent, and selective nNOS inhibitors to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction: nNOS as a Key Modulator of Synaptic Plasticity

Neuronal nitric oxide synthase (nNOS or NOS1) is a critical enzyme in the central nervous system responsible for the production of nitric oxide (NO), a gaseous signaling molecule.[1][2] NO plays a pivotal role in a variety of physiological processes, including neurotransmission and the modulation of synaptic strength.[2] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[3][4] Long-term potentiation (LTP), a persistent strengthening of synapses, is a widely studied cellular model for these cognitive functions.[5]

The canonical pathway for nNOS activation in the context of synaptic plasticity begins with the influx of calcium (Ca2+) through N-methyl-D-aspartate (NMDA) receptors, which are activated by the neurotransmitter glutamate.[6][7] This Ca2+ influx, in conjunction with calmodulin, activates nNOS to produce NO from its substrate L-arginine.[2][6] NO can then act as a retrograde messenger, diffusing from the postsynaptic neuron to the presynaptic terminal to enhance neurotransmitter release, thereby contributing to the induction and maintenance of LTP.[5][8] Given its central role, the selective inhibition of nNOS is a key strategy for dissecting the precise role of NO in synaptic plasticity and for the development of therapeutics for neurological disorders characterized by excessive NO production.[9]

Quantitative Data on Selective nNOS Inhibitors

The development of potent and highly selective nNOS inhibitors is crucial to avoid off-target effects on other NOS isoforms, such as endothelial NOS (eNOS), which is vital for cardiovascular function, and inducible NOS (iNOS), which is involved in the immune response.[10][11] The following table summarizes the inhibitory potency (Ki or IC50) and selectivity of several representative nNOS inhibitors from the scientific literature.

| Compound | Target Species | nNOS Potency (Ki/IC50) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |

| Compound 14j | Human | 13 nM (Ki) | 1761-fold | - | [3] |

| Rat | 16 nM (Ki) | 828-fold | 118-fold | [3] | |

| Compound 1 | Rat | 7 nM (Ki) | 2667-fold | 806-fold | [6] |

| Compound 6 | Rat | 35 nM (Ki) | 507-fold | 138-fold | [3] |

| S-ethyl-L-thiocitrulline | Human | 0.5 nM (Kd) | ~50-fold | ~34-fold | [7] |

| Nω-propyl-L-arginine (NPA) | Bovine | 60 nM (Ki) | 142-fold | 3000-fold | [12] |

| L-VNIO | Rat | 100 nM (Ki) | 120-fold | 600-fold | [12] |

Note: Selectivity is presented as a ratio of Ki or IC50 values (e.g., Ki(eNOS) / Ki(nNOS)). Higher values indicate greater selectivity for nNOS.

Experimental Protocols

Detailed experimental protocols are essential for the rigorous investigation of nNOS inhibitors on synaptic plasticity. Below are generalized methodologies for key experiments, synthesized from common practices in the field.

In Vitro Electrophysiology: Hippocampal Slice LTP

This protocol outlines a typical experiment to assess the effect of an nNOS inhibitor on LTP at the Schaffer collateral-CA1 synapse in rodent hippocampal slices.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).

-

Rapidly dissect the hippocampi in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 120 NaCl, 2.5 KCl, 1.3 MgCl2, 1 NaH2PO4, 26 NaHCO3, 10 D-glucose, and 2 CaCl2, bubbled with 95% O2/5% CO2.[9]

-

Prepare 400 µm thick transverse slices using a vibratome.

-

Allow slices to recover for at least 1 hour in a submerged chamber with oxygenated aCSF at room temperature.[9]

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[9]

-

Establish a stable baseline of fEPSPs by stimulating at a low frequency (e.g., 0.033 Hz) for 20-30 minutes. The stimulus intensity should be set to elicit 40-50% of the maximal response.[9]

-

-

Pharmacology and LTP Induction:

-

Apply the selective nNOS inhibitor (at the desired concentration) to the perfusing aCSF for a pre-incubation period of 20-30 minutes before LTP induction.

-

Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[13]

-

Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP as an index of synaptic strength.

-

Normalize the fEPSP slope to the pre-induction baseline average.

-

Compare the degree of potentiation in the presence of the nNOS inhibitor to a vehicle-treated control group.

-

nNOS Activity Assay

This protocol measures the enzymatic activity of nNOS and its inhibition.

-

Sample Preparation:

-

Homogenize brain tissue (e.g., cerebellum, which has high nNOS expression) or cultured cells in an appropriate lysis buffer.

-

Centrifuge the homogenate and collect the supernatant containing the soluble nNOS enzyme.

-

-

Enzyme Reaction:

-

Use a commercial NOS activity assay kit or prepare a reaction mixture containing [3H]-L-arginine, NADPH, Ca2+, calmodulin, and other necessary cofactors.[5]

-

Add the tissue/cell lysate to the reaction mixture with and without the nNOS inhibitor.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification:

-

The enzymatic reaction converts [3H]-L-arginine to [3H]-L-citrulline and NO.

-

Stop the reaction and separate [3H]-L-citrulline from unreacted [3H]-L-arginine using ion-exchange chromatography.

-

Quantify the amount of [3H]-L-citrulline produced using a scintillation counter.

-

nNOS activity is proportional to the amount of [3H]-L-citrulline formed and is expressed as pmol/min/mg of protein.[5]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of nNOS inhibitors. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

nNOS Signaling Pathway in Synaptic Plasticity

Caption: nNOS activation cascade and its inhibition.

Experimental Workflow for Assessing nNOS Inhibitor Effects on LTP

Caption: Workflow for an in vitro LTP experiment.

Logical Relationship of nNOS Inhibition

Caption: Logical flow of nNOS inhibition on LTP.

Conclusion and Future Directions

The inhibition of nNOS has been consistently shown to impair or block certain forms of synaptic plasticity, particularly NMDA receptor-dependent LTP. This solidifies the role of nNOS-derived NO as a key signaling molecule in the molecular cascades that underlie learning and memory. The development of increasingly potent and selective inhibitors provides the scientific community with powerful tools to further probe these mechanisms. For drug development professionals, selective nNOS inhibitors hold therapeutic promise for neurological conditions where excitotoxicity and excessive NO production are implicated, such as stroke and neurodegenerative diseases. Future research should focus on validating the efficacy of these inhibitors in in vivo models of learning and memory and disease, while carefully assessing potential side effects due to the multifaceted roles of NO signaling in the brain.

References

- 1. Nos1 nitric oxide synthase 1, neuronal [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of nitric oxide in pre-synaptic plasticity and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of nitric oxide in pre-synaptic plasticity and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Nitric Oxide Is Required for L-Type Ca2+ Channel-Dependent Long-Term Potentiation in the Hippocampus [frontiersin.org]

- 10. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencealert.com [sciencealert.com]

- 12. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tonic and Phasic Nitric Oxide Signals in Hippocampal Long-Term Potentiation | Journal of Neuroscience [jneurosci.org]

An In-depth Technical Guide on nNOS-IN-1 as a Selective nNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nNOS-IN-1, a representative selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. It covers the fundamental principles of NOS signaling, the critical importance of isoform selectivity, quantitative data on inhibitor potency, and detailed experimental protocols for assessing inhibition.

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological processes, from neurotransmission to vascular tone regulation.[1][2] It is synthesized from L-arginine by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[1][3][4] While eNOS is vital for maintaining cardiovascular homeostasis and iNOS is involved in immune responses, the overproduction of NO by nNOS is implicated in the pathophysiology of various neurodegenerative diseases, including Parkinson's, Alzheimer's, and neuronal damage following stroke.[3][4] This makes the development of potent and selective nNOS inhibitors a promising therapeutic strategy to mitigate neuronal damage without disrupting the essential functions of other NOS isoforms.[4][5]

Core Compound Profile: nNOS Inhibitor I

For the purpose of this guide, we will focus on the well-characterized compound nNOS Inhibitor I (CAS 357965-99-2) as a prime example of a selective nNOS inhibitor, referred to here as this compound. This cell-permeable compound demonstrates high potency and significant selectivity for nNOS over the other two isoforms.

Quantitative Data: Potency and Selectivity of nNOS Inhibitors

The efficacy of a NOS inhibitor is determined by its potency (typically measured as an IC50 or Ki value) and its selectivity ratio against other isoforms. High selectivity is crucial to minimize off-target effects; for instance, inhibiting eNOS could lead to undesirable cardiovascular side effects like hypertension.[4]

The tables below summarize the inhibitory potency and selectivity for nNOS Inhibitor I and other notable selective inhibitors described in the literature.

Table 1: Inhibitory Potency and Selectivity of nNOS Inhibitor I (this compound)

| Parameter | Value | Reference |

|---|---|---|

| Inhibitor | nNOS Inhibitor I | [6] |

| nNOS Ki | 120 nM | [6] |

| Selectivity vs. eNOS | >2,500-fold | [6] |

| Selectivity vs. iNOS | 320-fold |[6] |

Table 2: Comparative Selectivity of Other Published nNOS Inhibitors

| Compound | nNOS Ki | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |

|---|---|---|---|---|

| Compound 1 | 7 nM | 2667-fold | 806-fold | [4] |

| Compound 7 | Low nM | 472-fold | 239-fold | [3] |

| Compound 11 | 60 nM | 298-fold | 140-fold | [4] |

| l-VNIO | 0.1 µM | 120-fold | 600-fold | [7] |

| NPA | 0.06 µM | 142-fold | 3000-fold |[7] |

Signaling Pathways and Mechanism of Action

nNOS catalyzes the five-electron oxidation of L-arginine to produce NO and L-citrulline.[3][8] This process is dependent on several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[9][10] In neurons, nNOS activity is tightly regulated by intracellular calcium levels through the binding of a calcium-calmodulin (CaM) complex, which facilitates electron transfer within the enzyme.[9][10] The NO produced can then diffuse to adjacent cells and activate soluble guanylyl cyclase (sGC), leading to the production of the second messenger cyclic guanosine monophosphate (cGMP).[11]

Experimental Protocols

Assessing the inhibitory activity of compounds like this compound requires robust and reliable experimental methods. The two most common approaches are the radiolabeled arginine-to-citrulline conversion assay and the colorimetric Griess assay for NO metabolites.

Protocol 1: NOS Activity Assay (Citrulline Conversion Method)

This method directly measures enzyme activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified nNOS enzyme

-

L-[³H]arginine

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, 2 µM FAD, 2 µM FMN)

-

Cofactor solution (NADPH, CaCl₂, Calmodulin)

-

Stop Solution (e.g., 20 mM HEPES, 2 mM EDTA)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Test inhibitor (this compound)

-

Scintillation fluid and counter

Methodology:

-

Enzyme Preparation: Dilute purified nNOS to the desired concentration in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactor solution, and varying concentrations of this compound (or vehicle control).

-

Initiate Reaction: Add L-[³H]arginine to initiate the reaction. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding 1 mL of ice-cold Stop Solution.

-

Separation: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

-

Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of L-[³H]citrulline produced. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Protocol 2: NOS Activity Assay (Griess Reagent Method)

This colorimetric assay measures the total amount of nitrite (NO₂) and nitrate (NO₃), the stable breakdown products of NO.[12][13]

Materials:

-

Cell lysates or purified nNOS

-

Reaction Buffer (as above)

-

Cofactor solution (as above)

-

Nitrate Reductase

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard curve

Methodology:

-

Reaction Setup: Follow steps 1-4 from the Citrulline Conversion Method to generate NO.

-

Nitrate Conversion: After incubation, add nitrate reductase and its necessary cofactors (e.g., NADPH) to the reaction mixture to convert all nitrate into nitrite. Incubate as required by the enzyme manufacturer.

-

Color Development: Add the Griess Reagent to the samples. This will react with nitrite to form a magenta-colored azo compound.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the amount of nitrite in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the IC50 of the inhibitor as described previously.

Principle of Selective Inhibition

The therapeutic goal of nNOS inhibition is to reduce pathological NO production in the nervous system while preserving the physiological roles of eNOS and iNOS.[4] The active sites of the three NOS isoforms are highly conserved, making the design of selective inhibitors a significant challenge.[5] However, subtle structural differences, particularly in regions outside the core catalytic center, can be exploited to achieve isoform selectivity.[3] A successful selective inhibitor like this compound binds with high affinity to nNOS, effectively blocking its function, while having a much lower affinity for eNOS and iNOS, leaving their functions largely intact.

References

- 1. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 3. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of neuronal nitric oxide synthase in cardiac function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

nNOS-IN-1 (CAS: 945762-00-5): A Technical Guide for Researchers

An In-depth Examination of a Neuronal Nitric Oxide Synthase Inhibitor for Drug Discovery and Development

This technical guide provides a comprehensive overview of nNOS-IN-1, a potent inhibitor of neuronal nitric oxide synthase (nNOS). Designed for researchers, scientists, and professionals in drug development, this document details the compound's biological activity, experimental protocols for its characterization, and its role within relevant signaling pathways.

Core Compound Data

This compound, also identified as Compound 14 in some literature, is a small molecule inhibitor targeting nitric oxide synthases (NOS). Its primary activity is against the neuronal isoform (nNOS), with secondary activity against the inducible (iNOS) and endothelial (eNOS) isoforms.

| Property | Value | Reference |

| CAS Number | 945762-00-5 | [1] |

| Molecular Formula | C₈H₄BrN₃ | |

| Synonym | 3-bromo-1H-indazole-7-carbonitrile |

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound has been quantified against the three isoforms of nitric oxide synthase. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, demonstrating its preferential inhibition of nNOS.

| Target Isoform | IC₅₀ (µM) |

| nNOS | 2.5 |

| iNOS | 5.7 |

| eNOS | 13 |

These data are compiled from publicly available sources.

Mechanism of Action and Signaling Pathways

Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, catalyzing the production of nitric oxide (NO) from L-arginine.[2] NO is a critical signaling molecule involved in various physiological processes, including neurotransmission and synaptic plasticity.[2] However, the overproduction of NO by nNOS is implicated in the pathophysiology of several neurodegenerative diseases and neurological disorders.[3]

This compound exerts its effect by inhibiting the enzymatic activity of nNOS, thereby reducing the production of NO in neuronal tissues. This modulation of the nitric oxide signaling pathway is a promising therapeutic strategy for conditions associated with excessive NO-mediated neurotoxicity.

nNOS-Mediated Neuronal Apoptosis Pathway

Under pathological conditions, excessive stimulation of N-methyl-D-aspartate receptors (NMDARs) leads to a significant influx of calcium ions (Ca²⁺) into neurons. This calcium surge activates nNOS, which in turn produces high levels of NO. The resulting nitrosative stress can trigger a cascade of events leading to neuronal apoptosis, or programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize nNOS inhibitors like this compound.

Enzymatic Assay for nNOS Inhibition (Griess Reagent-based)

This protocol describes an in vitro assay to determine the inhibitory effect of a compound on purified nNOS enzyme activity by measuring the production of nitrite, a stable breakdown product of NO.

Materials:

-

Purified recombinant nNOS enzyme

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (activator)

-

Calcium Chloride (CaCl₂)

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

This compound (or other test inhibitors)

-

Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in water)

-

Nitrite Standard Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and CaCl₂.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the nNOS enzyme to the wells. Then, add varying concentrations of this compound or the control vehicle. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C to allow for NO production.

-

Nitrite Detection:

-

Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature.

-

Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Construct a nitrite standard curve. Calculate the percentage of nNOS inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based nNOS Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds on nNOS within a cellular context.[4] This assay provides insights into cell permeability and efficacy in a more physiologically relevant environment.

Materials:

-

HEK293 cells stably overexpressing nNOS (or another suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., Penicillin-Streptomycin)

-

Calcium ionophore (e.g., A23187)

-

This compound (or other test inhibitors)

-

Griess Reagent

-

96-well cell culture plates

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the nNOS-expressing cells into a 96-well plate and allow them to adhere overnight in a cell culture incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound or the control vehicle.

-

nNOS Activation: Stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) to induce calcium influx and activate nNOS.[4]

-

Incubation: Incubate the cells for a defined period (e.g., 8 hours) to allow for NO production.[4]

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Nitrite Detection: Perform the Griess assay on the collected supernatants as described in the enzymatic assay protocol.

-

Data Analysis: Determine the percentage of nNOS inhibition for each compound concentration and calculate the cellular IC₅₀ value.

Physicochemical and Pharmacokinetic Profile

Detailed information regarding the synthesis, physicochemical properties, and the full pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is not extensively available in the public domain. Further research and publication are required to fully characterize these aspects of the compound.

Conclusion

This compound is a valuable research tool for investigating the role of nNOS in various physiological and pathological processes. Its inhibitory activity against nNOS makes it a compound of interest for the development of novel therapeutics for neurodegenerative diseases and other disorders associated with nNOS overactivity. The experimental protocols provided in this guide offer a foundation for the further characterization and evaluation of this compound and other potential nNOS inhibitors. Further studies are warranted to fully elucidate its therapeutic potential, including a comprehensive analysis of its pharmacokinetic and toxicological properties.

References

- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 3. Neuronal nitric oxide synthase/reactive oxygen species pathway is involved in apoptosis and pyroptosis in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

nNOS-IN-1: A Technical Guide to a Highly Selective Neuronal Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

nNOS-IN-1, also known as nNOS Inhibitor I, is a potent and highly selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. Overproduction of nitric oxide (NO) by nNOS has been implicated in the pathophysiology of various neurological disorders, making selective nNOS inhibition a promising therapeutic strategy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). The neuronal isoform, nNOS, is constitutively expressed in nervous tissue and plays a role in neurotransmission. Under pathological conditions, such as hypoxia-ischemia, the overactivation of nNOS can lead to excessive NO production, contributing to cellular damage through the formation of reactive nitrogen species like peroxynitrite.

This compound is a reversible inhibitor that mimics the substrate L-arginine. It competitively binds to the active site of the nNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.[1][2] Its high selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is crucial for therapeutic applications, as it avoids interfering with the beneficial functions of eNOS in maintaining vascular tone and the role of iNOS in the immune response.[3]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been determined through in vitro enzyme assays. The key quantitative data are summarized in the table below.

| Parameter | nNOS | eNOS | iNOS | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |

| Ki | 120 nM | 39 µM | 325 µM | >2500-fold | 320-fold | Hah et al., 2001 |

Experimental Protocols

In Vitro nNOS Inhibition Assay (Citrulline Assay)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified nNOS, eNOS, and iNOS enzymes

-

L-[³H]arginine

-

NADPH

-

Calmodulin

-

CaCl₂

-

Tetrahydrobiopterin (BH₄)

-

HEPES buffer (pH 7.4)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and BH₄.

-

Add the purified NOS enzyme to the reaction mixture.

-

Initiate the reaction by adding L-[³H]arginine and varying concentrations of this compound.

-

Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

-

Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value from the concentration-response curve.

In Vivo Neuroprotection Study in a Rabbit Model of Cerebral Palsy

This protocol describes the evaluation of this compound's neuroprotective effects in a hypoxia-ischemia model.[3]

Animal Model:

-

Pregnant New Zealand White rabbits at gestational day 22 (E22).

Drug Administration:

-

This compound is dissolved in saline.

-

The pregnant dam receives an intravenous (IV) infusion of this compound (e.g., 1 mg/kg) 30 minutes before and 30 minutes after the induction of hypoxia-ischemia.

Hypoxia-Ischemia (HI) Induction:

-

Anesthetize the pregnant dam.

-

Perform a laparotomy to expose the uterus.

-

Induce global HI in the fetuses by occluding the uterine blood vessels for a defined period.

-

Remove the occlusion to allow reperfusion.

-

The kits are delivered by caesarean section.

Outcome Measures:

-

Survival Rate: Monitor the survival of the newborn kits.

-

Motor Function Assessment: Evaluate motor deficits in the surviving kits (e.g., righting reflex, gait analysis).

-

Brain Tissue Analysis:

-

NOS Activity: Measure NOS activity in fetal brain homogenates using the citrulline assay to confirm target engagement.

-

NOx Levels: Determine the concentration of nitrite and nitrate (stable NO metabolites) in the fetal brain as an indicator of NO production.

-

Histopathology: Assess neuronal damage and cell death in specific brain regions (e.g., hippocampus, cortex) using techniques like TUNEL staining.

-

Visualizations

Signaling Pathway of nNOS-Mediated Neurotoxicity

Caption: this compound inhibits the pathological cascade leading to neurotoxicity.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

nNOS-IN-1: A Technical Guide for Investigating Neuronal Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of nNOS-IN-1, a selective inhibitor of neuronal nitric oxide synthase (nNOS), for the study of neuronal signaling. This document outlines the biochemical properties of this compound, detailed experimental protocols for its use, and its application in dissecting the roles of nNOS in various physiological and pathological processes.

Introduction to Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase (nNOS or NOS1) is a key enzyme in the central and peripheral nervous systems responsible for the production of nitric oxide (NO), a versatile signaling molecule.[1][2] NO plays a crucial role in a wide array of physiological processes, including neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[2][3] Dysregulation of nNOS activity and excessive NO production have been implicated in the pathophysiology of numerous neurological disorders, such as stroke, neurodegenerative diseases, and neuropathic pain, making nNOS a significant therapeutic target.[3][4]

nNOS is a Ca2+/calmodulin-dependent enzyme that catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and NO.[1][5] In neurons, nNOS is often physically associated with the NMDA receptor via the scaffolding protein PSD-95, coupling glutamate receptor activation and subsequent Ca2+ influx to NO synthesis.[1][6]

This compound: A Selective nNOS Inhibitor

This compound is a potent and selective, cell-permeable inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme. Its high selectivity for nNOS over the other major isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), makes it a valuable pharmacological tool for elucidating the specific functions of nNOS in complex biological systems.

Biochemical and Pharmacological Data

The inhibitory activity of this compound has been characterized through various biochemical assays. The following tables summarize the available quantitative data for this compound and provide a comparison with other commonly used NOS inhibitors.

| Inhibitor | Target | K_i_ (nM) | Selectivity (fold vs. eNOS) | Selectivity (fold vs. iNOS) | Reference |

| This compound | nNOS | 120 | ~2617 | ~325 | [7] |

| This compound | eNOS | 39,000 | - | - | [7] |

| This compound | iNOS | 325,000 | - | - | [7] |

| Inhibitor | Assay Type | Cell Line/Tissue | IC_50_ | Reference |

| Nω-nitro-L-arginine (NNA) | Cellular (Griess Assay) | 293T/nNOS | 9.9 µM | [1] |

| This compound | Cellular (Griess Assay) | Neuronal Cell Line (e.g., SH-SY5Y) | Data Not Available | |

| This compound | In Vivo (e.g., MCAO model) | Rodent Brain | Data Not Available |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on nNOS activity.

In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol describes a cell-based assay to determine the IC50 of this compound by measuring the accumulation of nitrite, a stable and oxidized product of NO, in the cell culture medium.[1] This method is suitable for a high-throughput screening format.

3.1.1. Materials

-

HEK 293T cells stably overexpressing rat nNOS (293T/nNOS)[1]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Geneticin (G418)

-

Calcium Ionophore A23187

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (for standard curve)

-

96-well plates

3.1.2. Procedure

-

Cell Culture: Culture 293T/nNOS cells in DMEM supplemented with 10% FBS and 0.4 mg/ml Geneticin.

-

Cell Plating: Seed the 293T/nNOS cells in 96-well plates at a density that will result in ~80% confluency at the time of the assay.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Inhibition Assay:

-

When cells reach ~80% confluency, replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (DMSO).

-

Add the calcium ionophore A23187 to a final concentration of 5 µM to all wells to stimulate nNOS activity.[1]

-

Incubate the plate for 8 hours at 37°C in a CO2 incubator.[1]

-

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the culture medium.

-

Transfer 50 µL of the conditioned medium from each well of the cell plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage of nNOS inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

-

In Vivo Assessment of nNOS Inhibition

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a rodent model of neurological disease, such as focal cerebral ischemia.

3.2.1. Materials

-

Adult male Wistar rats or C57BL/6 mice

-

This compound

-

Vehicle (e.g., DMSO, saline)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for the chosen disease model (e.g., middle cerebral artery occlusion - MCAO)

-

Apparatus for behavioral testing (e.g., rotarod, grip strength meter)

-

Histology reagents (e.g., TTC stain for infarct volume)

3.2.2. Procedure

-

Animal Model: Induce the desired neurological condition. For example, perform MCAO to model stroke.

-

Drug Administration:

-

Administer this compound or vehicle to the animals at a predetermined time point (e.g., 30 minutes before or immediately after the ischemic insult).

-

The route of administration (e.g., intraperitoneal, intravenous) and the dosage will need to be optimized based on pharmacokinetic studies of this compound.

-

-

Outcome Measures:

-